molecular formula C39H76N2 B12871097 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine

Cat. No.: B12871097
M. Wt: 573.0 g/mol
InChI Key: BBOGJDUMFCVAOZ-CLFAGFIQSA-N
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Description

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with long-chain alkenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine typically involves the following steps:

    Formation of Alkenyl Chains: The alkenyl chains are synthesized through a series of reactions, including Wittig reactions and olefin metathesis.

    Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihaloalkanes.

    Substitution Reactions: The alkenyl chains are then attached to the piperazine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst use.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.

    Reduction: The double bonds in the alkenyl chains can be reduced to form saturated alkyl chains.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Epoxides and Diols: Formed from the oxidation of alkenyl groups.

    Saturated Alkyl Chains: Resulting from the reduction of double bonds.

    Substituted Piperazines: Products of nucleophilic substitution reactions.

Scientific Research Applications

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine involves its interaction with specific molecular targets. The compound’s long alkenyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-piperazine: Lacks the methyl group on the piperazine ring.

    1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-ethyl-piperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine is unique due to the presence of both long alkenyl chains and a methyl-substituted piperazine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C39H76N2

Molecular Weight

573.0 g/mol

IUPAC Name

1-methyl-4-[(8Z,25Z)-tetratriaconta-8,25-dien-17-yl]piperazine

InChI

InChI=1S/C39H76N2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41-37-35-40(3)36-38-41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h17-20,39H,4-16,21-38H2,1-3H3/b19-17-,20-18-

InChI Key

BBOGJDUMFCVAOZ-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(CCCCCCC/C=C\CCCCCCC)N1CCN(CC1)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(CCCCCCCC=CCCCCCCC)N1CCN(CC1)C

Origin of Product

United States

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